Cas no 1086062-66-9 (Omipalisib)

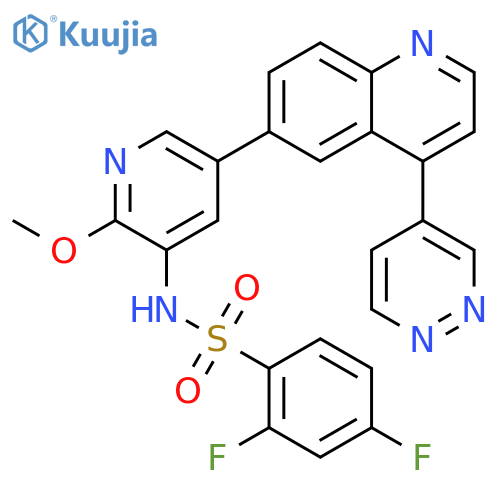

Omipalisib structure

商品名:Omipalisib

CAS番号:1086062-66-9

MF:C25H17F2N5O3S

メガワット:505.495990514755

MDL:MFCD16038929

CID:822507

Omipalisib 化学的及び物理的性質

名前と識別子

-

- 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide

- 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide

- GSK2126458 (GSK458)

- 2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide

- GSK2126458

- GSK-2126458

- GSK458

- Omipalisib (GSK2126458, GSK458)

- GSK-212

- Omipalisib

- GSK 2126458

- 1X8F5A3NA0

- C25H17F2N5O3S

- Omipalisib [USAN:INN]

- 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin

- PubChem22430

- Omipalisib (USAN/INN)

- MLS006011258

-

- MDL: MFCD16038929

- インチ: 1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3

- InChIKey: CGBJSGAELGCMKE-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1F)F)(N([H])C1=C(N=C([H])C(=C1[H])C1C([H])=C([H])C2C(=C(C([H])=C([H])N=2)C2=C([H])N=NC([H])=C2[H])C=1[H])OC([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 505.10200

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 36

- 回転可能化学結合数: 6

- 複雑さ: 833

- トポロジー分子極性表面積: 115

じっけんとくせい

- 密度みつど: 1.45

- ゆうかいてん: 187-189 ºC

- ふってん: 715.6±70.0°C at 760 mmHg

- PSA: 115.34000

- LogP: 5.99520

Omipalisib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Omipalisib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14386-50mg |

GSK2126458 |

1086062-66-9 | 98% | 50mg |

¥3106.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14386-5mg |

GSK2126458 |

1086062-66-9 | 98% | 5mg |

¥1047.00 | 2023-09-09 | |

| MedChemExpress | HY-10297-10mM*1mLinDMSO |

Omipalisib |

1086062-66-9 | 99.91% | 10mM*1mLinDMSO |

¥556 | 2023-07-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1861-25mg |

Omipalisib |

1086062-66-9 | 99.8% | 25mg |

¥ 1286 | 2023-09-07 | |

| ChemScence | CS-0085-50mg |

Omipalisib |

1086062-66-9 | 99.93% | 50mg |

$495.0 | 2022-04-28 | |

| LKT Labs | G7342-1 mg |

GSK-2126458 |

1086062-66-9 | ≥99% | 1mg |

$61.50 | 2023-07-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G127233-5mg |

Omipalisib |

1086062-66-9 | ≥98% | 5mg |

¥494.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030999-5mg |

Omipalisib |

1086062-66-9 | 99% | 5mg |

¥490 | 2024-05-26 | |

| Axon Medchem | 1596-5 mg |

GSK 2126458 |

1086062-66-9 | 99% | 5mg |

€80.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G824562-10mg |

GSK-2126458 |

1086062-66-9 | 99% | 10mg |

¥1,573.20 | 2022-01-13 |

Omipalisib 関連文献

-

Jiankang Zhang,Xiaodong Ma,Xiaoqing Lv,Ming Li,Yanmei Zhao,Guoqiang Liu,Shuyu Zhan RSC Adv. 2017 7 2342

-

Wei Wu,Xiaoyan Han,Zhiqiang Weng Org. Chem. Front. 2020 7 3499

-

Arif Ali,Somesh Banerjee,Saima Kamaal,Mohammad Usman,Neeladrisingha Das,Mohd Afzal,Abdullah Alarifi,Nayim Sepay,Partha Roy,Musheer Ahmad RSC Adv. 2021 11 14362

-

Zheng Fang,Yun Teng,Huilin Yang,Rongxing Li,Qiuhong Li,Yi You,Zhiqiang Weng Org. Biomol. Chem. 2022 20 3564

-

Xiao-Dong Ma,Ni Qiu,Bo Yang,Qiao-Jun He,Yong-Zhou Hu Med. Chem. Commun. 2016 7 297

1086062-66-9 (Omipalisib) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1086062-66-9)Omipalisib

清らかである:99%/99%/99%

はかる:50mg/100mg/250mg

価格 ($):194.0/330.0/529.0

atkchemica

(CAS:1086062-66-9)Omipalisib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ